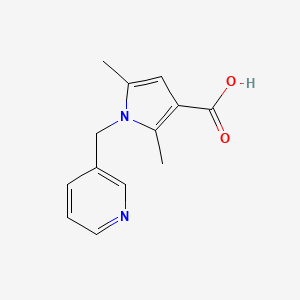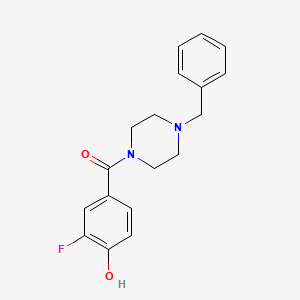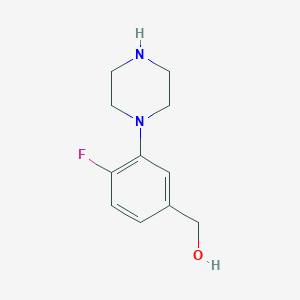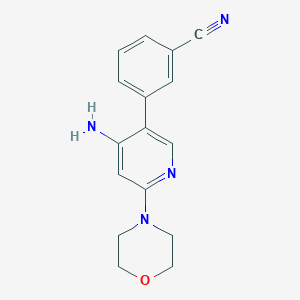![molecular formula C11H15BClNO3 B13880529 B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a diethylcarbamoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrophenylboronic acid and diethylamine.
Reduction: The nitro group in 5-chloro-2-nitrophenylboronic acid is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Carbamoylation: The resulting amine is then reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the diethylcarbamoyl derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid in high purity.
Industrial Production Methods
Industrial production of [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to streamline the synthesis and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding dechlorinated compound.
Substitution: Various substituted phenylboronic acid derivatives.
Applications De Recherche Scientifique
[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The chloro and diethylcarbamoyl groups may also contribute to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
5-Chloro-2-(trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group instead of a diethylcarbamoyl group.
Pinacol Boronic Esters: Boronic acid derivatives with pinacol protecting groups.
Uniqueness
[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid is unique due to the presence of both a chloro group and a diethylcarbamoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C11H15BClNO3 |
|---|---|
Poids moléculaire |
255.51 g/mol |
Nom IUPAC |
[5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12(16)17/h5-7,16-17H,3-4H2,1-2H3 |
Clé InChI |
IGKNOFCQAYZFFR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)Cl)C(=O)N(CC)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)


![phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate](/img/structure/B13880466.png)

![Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)

![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)


![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
